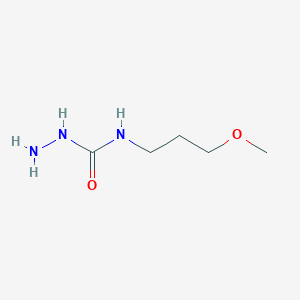

1-Amino-3-(3-methoxypropyl)urea

Übersicht

Beschreibung

Synthesis Analysis

A practically simple, mild, and efficient method is developed for the synthesis of N-substituted ureas by nucleophilic addition of amines to potassium isocyanate in water without organic co-solvent . This methodology can be used to synthesize a variety of N-substituted ureas (mono-, di-, and cyclic-) in good to excellent yields with high chemical purity .Molecular Structure Analysis

The molecular formula of 1-Amino-3-(3-methoxypropyl)urea is C5H13N3O2. The molecular weight is 147.18 g/mol. The structure of the compound includes a urea group (NH2-CO-NH2) and a 3-methoxypropyl group (CH3-O-CH2-CH2-CH2-) attached to the nitrogen atom of the urea group .Wissenschaftliche Forschungsanwendungen

Urea Derivatives in Drug Design

Ureas, due to their unique hydrogen binding capabilities, play a crucial role in drug-target interactions, influencing selectivity, stability, toxicity, and pharmacokinetic profiles of lead molecules. Studies on urea derivatives, including 1-Amino-3-(3-methoxypropyl)urea, showcase their application as modulators of biological targets like kinases, NAMPT, soluble epoxide hydrolases, mTOR, proteases, gyrB/parE, and epigenetic enzymes. This highlights the importance of urea moiety in medicinal chemistry, stimulating its use as a structural motif in drug design (Jagtap et al., 2017).

Urea in Biosensors for Health Monitoring

The development of urea biosensors represents a significant advancement in health monitoring, capable of detecting and quantifying urea concentration. These biosensors utilize enzyme urease for specificity and have applications in diagnosing various critical diseases linked to abnormal urea levels, such as renal failure, gastrointestinal issues, and more. The integration of nanoparticles and conducting polymers in urea biosensors has improved their sensitivity and durability, marking a pivotal step in the detection and management of diseases associated with urea metabolism (Botewad et al., 2021).

Urea's Role in Protein Stability and Folding

Research on the effects of urea on protein stability has provided insights into the molecular mechanisms of protein folding and denaturation. Urea is commonly used as a denaturant in protein studies, interacting favorably with peptide backbones and amino acid side chains, thus altering protein folding/unfolding equilibriums. This knowledge aids in understanding diseases related to protein misfolding and offers potential pathways for therapeutic intervention (Canchi & Garcia, 2013).

Urea and Its Antimicrobial Potential

While not primarily known for its antimicrobial properties, the exploration of urea and its derivatives in antimicrobial systems has grown. Understanding the factors affecting its antimicrobial activity and the mechanisms of action can lead to optimized formulations for use in food preservation, agriculture, and clinical settings. This area of research opens up new avenues for the application of urea in combating microbial resistance and enhancing food safety (Raafat & Sahl, 2009).

Urea in Energy and Environmental Science

The potential of urea as a hydrogen carrier for fuel cells has been explored, highlighting its attributes as a non-toxic, stable, and easily transportable and storable compound. This research paves the way for utilizing urea as a sustainable and safe energy source, leveraging its widespread availability and established manufacturing infrastructure. Such studies indicate the feasibility of employing urea in innovative energy solutions and its role in future sustainable hydrogen supply (Rollinson et al., 2011).

Safety And Hazards

Eigenschaften

IUPAC Name |

1-amino-3-(3-methoxypropyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13N3O2/c1-10-4-2-3-7-5(9)8-6/h2-4,6H2,1H3,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHFZKPSHEWAJNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCNC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-1-(3-methoxypropyl)urea | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-[2-(4-chlorobutanamido)-1,3-thiazol-4-yl]acetate](/img/structure/B1521553.png)

![2-(Diethylamino)thieno[2,3-d][1,3]thiazole-5-carboxylic acid](/img/structure/B1521562.png)

![8-Benzyl-8-azabicyclo[4.3.1]decan-10-one](/img/structure/B1521566.png)

![[2-(1H-pyrazol-1-yl)pyridin-3-yl]methanamine hydrochloride](/img/structure/B1521568.png)

![1-[(Tert-butoxy)carbonyl]-4-methoxypiperidine-4-carboxylic acid](/img/structure/B1521570.png)